Binding Affinity Discrimination Between Cathepsin L and M18 Aspartyl Aminopeptidase
A close structural analog, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide, exhibits a striking >135-fold selectivity window between two cysteine protease targets: IC50 >59,600 nM against human procathepsin L versus IC50 = 442 nM against M18 aspartyl aminopeptidase from P. falciparum [1]. While this data is for a triazole-containing analog rather than the target methyl benzoate compound, it establishes the class-level capacity of the 3-phenyl-1,2,4-thiadiazol-5-yl scaffold for target-selective binding discrimination when appropriately functionalized. The target compound, with its distinct methyl 4-amidobenzoate side chain, is expected to display a divergent selectivity profile, positioning it as a valuable comparator in selectivity profiling campaigns.
| Evidence Dimension | IC50 (target engagement) |
|---|---|
| Target Compound Data | No direct IC50 data available for Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate itself |
| Comparator Or Baseline | N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide: IC50 >59,600 nM (procathepsin L); IC50 = 442 nM (M18 aspartyl aminopeptidase) |
| Quantified Difference | >135-fold selectivity window between two protease targets for the analog |
| Conditions | MLPCN screening assay (Scripps Research Institute Molecular Screening Center); purified enzyme inhibition, PubChem AID 2196 and AID 2195 |
Why This Matters
Demonstrates that the 3-phenyl-1,2,4-thiadiazol-5-yl scaffold can achieve target-selective binding; the methyl benzoate analog may exhibit a shifted selectivity profile due to altered linker chemistry, making it a useful comparator tool compound.
- [1] BindingDB. BDBM55115: N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide. IC50 data for procathepsin L (>59,600 nM) and M18 aspartyl aminopeptidase (442 nM). View Source
